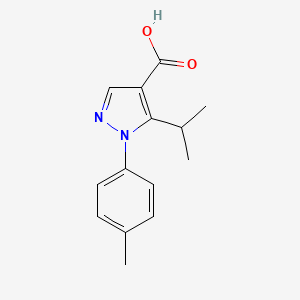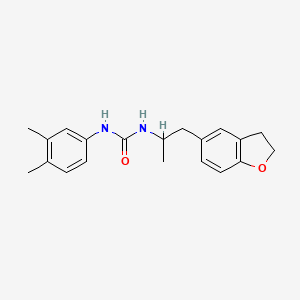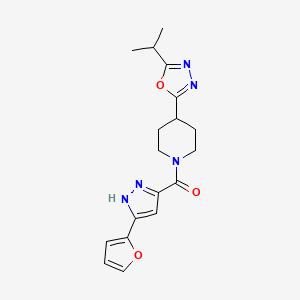
1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, commonly referred to as 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid (MPPCA), is an organic compound with a molecular formula of C10H14N2O2. It is a member of the pyrazole family and is used in a variety of applications, including as a synthetic intermediate for pharmaceuticals and as a reagent for organic synthesis. MPPCA has been studied extensively in recent years due to its potential in a variety of scientific research applications.
科学的研究の応用
1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has a variety of scientific research applications. It has been used as a reagent for organic synthesis and as a synthetic intermediate for pharmaceuticals. Additionally, it has been used in the synthesis of novel polymers, as a catalyst for organic reactions, and as a precursor for the synthesis of organic compounds. It has also been used in the synthesis of drugs and other biologically active compounds.
作用機序
The mechanism of action of 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is not fully understood. However, it is believed that the compound reacts with a variety of organic compounds to form new compounds, which can then be used in a variety of scientific research applications. Additionally, it is believed that the compound can act as a catalyst for organic reactions, allowing the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid are not fully understood. However, studies have shown that the compound has some potential as an antioxidant and can act as a free radical scavenger. Additionally, it has been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
The advantages of using 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid in laboratory experiments include its relatively low cost, its availability in a variety of forms, and its ease of use. Additionally, the compound has been shown to be relatively stable and can be stored for extended periods of time. The main limitation of using 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid in laboratory experiments is its potential toxicity.
将来の方向性
For the use of 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid include further research into its potential as an antioxidant and its potential as a reagent for organic synthesis. Additionally, further research into the biochemical and physiological effects of the compound could lead to the development of novel drugs and other biologically active compounds. Additionally, further research into the mechanism of action of 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid could lead to the development of new and improved synthetic methods. Finally, the potential of 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid as a catalyst for organic reactions could be explored further.
合成法
The synthesis of 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be achieved by two different methods. The first method involves the reaction of 4-methylphenol with propan-2-ol in the presence of sulfuric acid. This reaction results in the formation of 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. The second method involves the reaction of 4-methylphenol with propan-2-ol in the presence of hydrochloric acid. This reaction also results in the formation of 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
特性
IUPAC Name |
1-(4-methylphenyl)-5-propan-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)13-12(14(17)18)8-15-16(13)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUWIEZEBLTGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2794073.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2794074.png)
![2-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2794077.png)



![(E)-2-Cyano-N-cyclopropyl-3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2794084.png)

![4-[(2-Methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B2794086.png)
![Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2794088.png)
![1-[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2794090.png)
![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2794091.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride](/img/structure/B2794094.png)